molecular formula C15H12F4N4O7S B166665 Primisulfuron-methyl CAS No. 86209-51-0

Primisulfuron-methyl

Cat. No. B166665
CAS RN: 86209-51-0
M. Wt: 468.3 g/mol
InChI Key: ZTYVMAQSHCZXLF-UHFFFAOYSA-N
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Description

Primisulfuron-methyl is a urea herbicide used on crop and non-crop areas for the control of grass weeds and many kinds of broad-leaved weeds . It is a selective postemergence systemic herbicide that is rapidly absorbed by plants and transported throughout the plant roots and foliage .


Synthesis Analysis

Primisulfuron-methyl is synthesized from guanidine nitrate, diethyl malonate, and glucide through five steps of reaction .


Molecular Structure Analysis

The molecular formula of Primisulfuron-methyl is C15H12F4N4O7S . Its exact mass is 468.04 and the molecular weight is 468.336 .


Chemical Reactions Analysis

Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in surface and groundwater samples by solid-phase extraction (SPE) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS) .


Physical And Chemical Properties Analysis

Primisulfuron-methyl has a molecular weight of 468.34 . It is moderately toxic by skin contact and has low toxicity by ingestion .

Scientific Research Applications

Primisulfuron-methyl: A Comprehensive Analysis of Scientific Research Applications

Environmental Analysis: Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in surface and groundwater samples. This involves solid-phase extraction (SPE) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS) methods .

Agricultural Weed Control: In agriculture, Primisulfuron-methyl is a selective herbicide applied post-emergence for controlling various weeds such as shattercane, sorghum-almum, johnsongrass, quackgrass, and many broadleaf weeds. It is effective when soil moisture is adequate before and after application .

Herbicide Efficacy Research: Research studies have focused on evaluating the absorption, translocation, and metabolism of Primisulfuron-methyl in different grass species to understand its efficacy and fate in plants like annual bluegrass and Kentucky bluegrass .

ALS Enzyme Inhibition Studies: Primisulfuron-methyl has been studied for its ability to inhibit acetolactate synthase (ALS) enzymes in plants, which is a key mechanism of action for its herbicidal properties .

Pesticide Management Strategies: The compound is also part of integrated pest management strategies that include diversified tactics such as cover crops, mechanical weed control, harvest weed seed control, and crop rotation .

Adjuvant Effectiveness Studies: Studies have been conducted to evaluate the effectiveness of adjuvants with Primisulfuron-methyl for improved control of specific weeds like wirestem muhly in no-till corn production systems .

Mechanism of Action

Target of Action

Primisulfuron-methyl is a selective post-emergence systemic herbicide . Its primary target is the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis pathway of branched-chain amino acids present in bacteria, fungi, and higher plants .

Mode of Action

Primisulfuron-methyl works by inhibiting the activity of ALS . This inhibition blocks cell growth in the active growing regions of the plant . It is rapidly absorbed by plants and transported throughout the plant roots and foliage .

Biochemical Pathways

The inhibition of ALS by Primisulfuron-methyl affects the biosynthesis of branched-chain amino acids . This disruption leads to a halt in cell growth and division, primarily affecting the actively growing regions of the plant . The herbicide also acts to inhibit photosynthesis .

Pharmacokinetics

Primisulfuron-methyl is absorbed by the plant and then translocated throughout the plant system . The absorption, translocation, and metabolism of Primisulfuron-methyl tend to be more rapid at higher temperature and light intensity . Primisulfuron-methyl is metabolized more rapidly than other sulfonylurea herbicides, such as nicosulfuron .

Result of Action

The result of Primisulfuron-methyl’s action is the cessation of cell growth in the plant, leading to the death of the plant . This is due to the disruption of the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Safety and Hazards

Primisulfuron-methyl is very toxic to aquatic life . It is advised to avoid release to the environment . In case of contact, it is recommended to take off contaminated clothing immediately and rinse skin with water .

Future Directions

Primisulfuron-methyl is a selective herbicide used after the emergence of both crop and weeds for the control of shattercane, sorghum-almum, johnsongrass, quackgrass, and many broadleaf weeds . Its weed control is better when ample soil moisture exists before and after application .

properties

IUPAC Name

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTYVMAQSHCZXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12F4N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8032463
Record name Primisulfuron-methyl
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Molecular Weight

468.3 g/mol
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Physical Description

Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline]
Record name Primisulfuron-methyl
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Solubility

Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l)
Record name PRIMISULFURON-METHYL
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Density

1.61 @ 20 °C
Record name PRIMISULFURON-METHYL
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Vapor Pressure

<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C
Record name PRIMISULFURON-METHYL
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Product Name

Primisulfuron-methyl

Color/Form

Colorless crystals, Fine white powder

CAS RN

86209-51-0
Record name Primisulfuron-methyl
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Record name Primisulfuron-methyl [ISO]
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Record name Primisulfuron-methyl
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Record name Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
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Record name PRIMISULFURON-METHYL
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Melting Point

194.8-197.4 °C (decomposition)
Record name PRIMISULFURON-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

3.62 g (0.0158 mole) of 2-methoxycarbonylphenylsulfonylisocyanate and 2.63 g (0.0116 mole) of 2-amino-4,6-bis-(difluoromethoxy)pyrimidine are reacted in 50 ml of dioxan as described in Example 1, affording the title compound with a melting point of 186°-188° C.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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